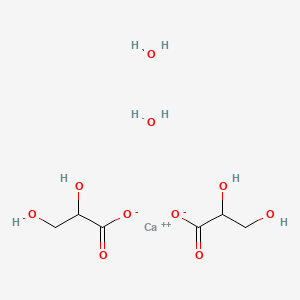

Calcium 2,3-dihydroxypropanoate dihydrate

Description

Historical Perspectives in Glycolate and Hydroxycarboxylate Chemistry

The study of hydroxycarboxylates is intrinsically linked to the history of their parent acids. Glycolic acid, the simplest hydroxycarboxylic acid, was first synthesized in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov. wikipedia.org The name "glycolic acid" had been proposed three years earlier, in 1848, by French chemist Auguste Laurent. wikipedia.org He theorized that the amino acid glycine (B1666218) might be the amine of a yet-undiscovered acid, which he termed "acide glycolique" or glycolic acid. wikipedia.org

A salt or ester of glycolic acid is known as a glycolate. wikipedia.orgdictionary.com The term was first recorded between 1860 and 1865. dictionary.com Early research focused on the fundamental reactions and properties of these compounds. Glycolic acid itself is a useful intermediate in organic synthesis, capable of undergoing oxidation-reduction, esterification, and polymerization. wikipedia.org This foundational work paved the way for investigating more complex hydroxycarboxylates and their salts, including those with divalent metals like calcium. The broader field of study includes the glyoxylate (B1226380) cycle, an anabolic pathway discovered in 1957 by Sir Hans Kornberg and Hans Krebs, which is a variation of the tricarboxylic acid cycle and involves the conversion of acetyl-CoA to succinate. wikipedia.org

Significance of Divalent Metal Carboxylates in Chemical Research

Divalent metal carboxylates are a significant class of compounds in chemical research due to their structural diversity and wide-ranging applications. These compounds are formed by the coordination of one or more carboxylate groups to a divalent metal ion. researchgate.net The interaction between the carboxylate head group and the divalent metal ion can be studied to understand fundamental chemical processes. pnas.org

Key areas of research involving divalent metal carboxylates include:

Layered Compounds and Metal-Organic Frameworks (MOFs): Divalent metal ions are used to form layered hybrid compounds and MOFs. acs.orgresearchgate.net In these structures, metal centers are linked by organic carboxylate ligands to create one-, two-, or three-dimensional networks with high surface areas and tunable porosity. acs.orgrsc.org

Selective Adsorption: Carboxyl-functionalized MOFs have shown the ability to selectively adsorb divalent metal ions. acs.org The adsorption capacity can be influenced by factors such as the pH of the solution, which affects the protonation state of the carboxylic acid groups. acs.org

Catalysis: The unique structures of these compounds, particularly MOFs, make them promising candidates for use as catalysts. rsc.orgresearchgate.net Chiral MOFs can be designed for enantioselective catalysis. nih.gov

The binding of the metal ion to the carboxylate can occur in different motifs, which influences the properties of the resulting compound. pnas.org The versatility of both the metal ion and the organic carboxylate ligand allows for the synthesis of a vast array of structures with tailored properties.

Overview of Current Research Landscape on Calcium Hydroxycarboxylates

Research into calcium-containing compounds is extensive, particularly in the field of biomaterials, owing to their inherent biocompatibility. nih.govresearchgate.net Calcium orthophosphates, for example, are widely studied for applications in bone regeneration and as drug delivery systems due to their chemical similarity to the mineral component of bone. researchgate.netmdpi.com

Within the broader category of calcium-based materials, calcium hydroxycarboxylates are gaining attention. Amorphous calcium carbonate (ACC), for instance, is being investigated for its potential in drug delivery and tissue engineering. nih.gov While unstable on its own, ACC can be stabilized with additives, and its sensitivity to acidic environments makes it a candidate for targeted release applications. nih.gov

The study of calcium hydroxycarboxylates also extends to understanding fundamental ionic interactions. Research on the adsorption of calcium ions by carboxyl-functionalized MOFs demonstrates that these materials can have a high affinity for Ca²⁺ compared to other divalent ions like Mg²⁺, Zn²⁺, and Cu²⁺. acs.org This selective uptake is influenced by a combination of sieving effects and the specific binding energies between the ion and the carboxylic groups within the MOF structure. acs.org Furthermore, the release of calcium ions from nanomaterials like hydroxyapatite (B223615) is an active area of study, with findings indicating that the specific surface area of the nanoparticles influences the rate of ion release. mdpi.com

Stereochemical Considerations and the Role of Chirality in Dihydroxypropanoate Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical concept in understanding compounds like 2,3-dihydroxypropanoate (B1229046). numberanalytics.comnumberanalytics.com The 2,3-dihydroxypropanoate anion possesses chiral centers, which are carbon atoms bonded to four different substituent groups. tru.ca This gives rise to the possibility of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. numberanalytics.comyoutube.com

The key concepts relevant to dihydroxypropanoate systems are:

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. tru.ca This property is fundamental to the existence of enantiomers.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. tru.ca For example, (R)-2,3-dihydroxypropanoate and (S)-2,3-dihydroxypropanoate are enantiomers. They often have identical physical properties, except for their interaction with plane-polarized light.

Diastereomers: These are stereoisomers that are not mirror images of each other. tru.cayoutube.com This occurs in molecules with multiple chiral centers when the configuration differs at some, but not all, of them. youtube.comyoutube.com

Racemic Mixture: A 50:50 mixture of two enantiomers, such as in DL-Glyceric acid, is called a racemic mixture. tru.ca

The chirality of ligands like dihydroxypropanoate is of significant interest in the synthesis of chiral metal-organic frameworks (CMOFs). rsc.orgmdpi.com By using enantiopure ligands, it is possible to construct MOFs with chiral structures. nih.govmdpi.com These chiral frameworks can then be used for applications such as enantioselective separation and asymmetric catalysis, where the framework preferentially interacts with one enantiomer over another. mdpi.commdpi.com The development of CMOFs can be achieved through post-synthetic modification of an achiral framework or by using chiral ligands from the outset. rsc.orgresearchgate.net

Table of Compound Names Mentioned

| Compound Name |

|---|

| (R)-2,3-dihydroxypropanoate |

| (S)-2,3-dihydroxypropanoate |

| 1-phenylethanol |

| Acetic acid |

| Acetyl-CoA |

| Amorphous calcium carbonate (ACC) |

| Arginine |

| Calcium 2,3-dihydroxypropanoate dihydrate |

| Calcium chloride dihydrate |

| Calcium orthophosphate |

| Chloroacetic acid |

| Citrate |

| Copper(II) ion (Cu²⁺) |

| DL-Glyceric acid calcium salt dihydrate |

| Ethyl glycolate |

| Ethylene glycol |

| Formaldehyde |

| Glycerate |

| Glycine |

| Glycolic acid |

| Glyoxylate |

| Hydroxyapatite |

| Ibuprofen |

| Isocitrate |

| L-proline |

| L-thioproline |

| L-tyrosine |

| Magnesium ion (Mg²⁺) |

| Malate |

| Mandelic acid |

| Methyl glycolate |

| N-(Phosphonomethyl)iminodiacetic acid |

| Oxaloacetate |

| Phosphoenolpyruvate |

| Proline |

| Sodium hydroxide (B78521) |

| Succinate |

Propriétés

Numéro CAS |

6057-35-8 |

|---|---|

Formule moléculaire |

C6H14CaO10 |

Poids moléculaire |

286.25 g/mol |

Nom IUPAC |

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 |

Clé InChI |

OKEVQKKVYQHNFW-PXYKVGKMSA-L |

SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

SMILES isomérique |

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2] |

SMILES canonique |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Preparation Routes for Calcium 2,3 Dihydroxypropanoate Dihydrate

Optimized Laboratory Synthesis Protocols

Laboratory synthesis provides the foundation for producing high-purity Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate, enabling detailed study and small-scale applications. Key areas of optimization include crystallization for purification and stereoselective methods to isolate specific enantiomers.

The final step in many synthetic routes for Calcium 2,3-dihydroxypropanoate dihydrate is its isolation and purification via crystallization. Controlled crystallization is crucial for obtaining a product with high purity, and a well-defined crystal structure and size. The primary method involves generating a supersaturated solution from which the salt can precipitate under controlled conditions.

Key parameters influencing the crystallization of calcium salts include temperature, pH, degree of supersaturation, and the presence of additives or seed crystals. researchgate.netscientificlabs.co.uk For calcium phosphates, for instance, temperatures between 25°C and 37°C are used to obtain crystals similar in size to those in human bone, while aging the precipitate can alter stoichiometry and carbonate content. researchgate.net Similarly, the crystallization of calcium carbonate can be directed to form specific polymorphs like aragonite or calcite by using polymer additives and self-assembled monolayers that modify the inorganic-organic interface. nih.govrsc.org

In the context of this compound produced via fermentation, the process begins with a culture broth containing the glycerate salt. nih.govnih.gov This broth is first concentrated, often using techniques like desalting electrodialysis, to create a supersaturated solution. nih.govnih.gov From this concentrated aqueous solution, the calcium salt is obtained through crystallization over a period of hours. nih.gov While effective, initial recovery rates may be moderate, suggesting that optimization through repeated crystallization cycles or more precise control of cooling rates and seeding could enhance the yield. nih.gov

Calcium 2,3-dihydroxypropanoate possesses a chiral carbon, meaning it exists in two enantiomeric forms: Calcium (2R)-2,3-dihydroxypropanoate (D-form) and Calcium (2S)-2,3-dihydroxypropanoate (L-form). sigmaaldrich.com The stereoselective synthesis of these forms is of significant interest, and control is typically exerted during the synthesis of the glyceric acid precursor rather than at the salt formation step.

Biotechnological routes, specifically microbial fermentation, have proven to be highly effective for producing enantiomerically pure glyceric acid. jst.go.jp Different strains of acetic acid bacteria exhibit remarkable selectivity in the oxidation of glycerol (B35011). nih.govnih.gov For example, Acetobacter tropicalis is capable of producing D-glyceric acid with an exceptional enantiomeric excess (ee) of over 99%. nih.govnih.gov In contrast, other strains like Gluconobacter frateurii produce D-glyceric acid with a lower but still significant 72% ee. nih.govnih.gov The resulting enantiomerically enriched glyceric acid in the fermentation broth is then converted to its calcium salt for isolation. nih.gov This biological pathway represents a powerful and green method for stereoselective synthesis.

General chemical strategies for enantioselective synthesis often involve lipase-mediated kinetic resolution of racemic precursors. mdpi.com This enzymatic approach can separate enantiomers with high selectivity and is a widely used technique in the synthesis of various chiral pharmaceuticals and natural products. researchgate.netrug.nl

Table 1: Enantioselective Production of D-Glyceric Acid via Microbial Fermentation

| Microbial Strain | Product | Enantiomeric Excess (ee) | Concentration Achieved | Source |

|---|---|---|---|---|

| Acetobacter tropicalis NBRC16470 | D-Glyceric Acid | >99% | 101.8 g/L | nih.govnih.gov |

| Gluconobacter frateurii NBRC103465 | D-Glyceric Acid | 72% | 136.5 g/L | nih.govnih.gov |

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound, focusing on the use of renewable resources and minimizing waste and energy consumption.

Glycerol is the most significant renewable feedstock for the production of glyceric acid and its salts. jst.go.jp A major co-product of the biodiesel industry, crude glycerol is an abundant and low-cost starting material. kumarmetal.comresearchgate.net The conversion of glycerol to high-value chemicals like glyceric acid is a key strategy in biorefining.

The primary transformation is the oxidation of glycerol. This can be achieved through various methods:

Microbial Oxidation: As detailed previously, oxidative fermentation using acetic acid bacteria is a highly developed method. nih.govnih.govjst.go.jp This bioprocess directly converts glycerol into D-glyceric acid in an aqueous medium. researchgate.net

Catalytic Chemical Oxidation: Chemical oxidation using metal catalysts such as gold (Au) or platinum (Pt) has also been explored. jst.go.jp However, these chemical routes can sometimes lead to a mixture of oxidative products, including tartronic acid and mesooxalic acid, requiring further purification. jst.go.jp

The direct reaction of glycerol with a calcium source, such as calcium hydroxide (B78521), is another established route. researchgate.net This approach is used in the synthesis of related compounds like calcium glycerophosphate, where glycerol is reacted with phosphoric acid and a calcium source under controlled temperature and vacuum conditions. google.comgoogle.com

Minimizing or eliminating the use of conventional organic solvents is a core tenet of green chemistry. In the production of this compound, several strategies align with this principle.

The microbial fermentation routes are inherently low-solvent, as they occur in an aqueous culture medium. nih.govnih.gov Subsequent recovery of the calcium salt via crystallization from this water-based broth avoids the need for large volumes of organic solvents. researchgate.net

In chemical synthesis, glycerol itself can serve as a green solvent in addition to being a reactant. researchgate.net Its high boiling point and low vapor pressure make it a suitable medium for certain reactions, potentially creating a solvent-free system. For example, the synthesis of calcium glycerolate, an important catalytic intermediate, can be performed by reacting calcium oxide directly with glycerol, where excess glycerol acts as the reaction medium. researchgate.net Furthermore, process intensification techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times and energy input for glycerol transformations, often in low-solvent or solvent-free conditions. rsc.org

Table 2: Comparison of Synthetic Approaches

| Method | Feedstock | Key Reagents/Catalyst | Solvent System | Key Feature | Source |

|---|---|---|---|---|---|

| Microbial Fermentation | Glycerol | Acetobacter tropicalis | Aqueous (Culture Broth) | High Enantioselectivity (>99% ee) | nih.govnih.gov |

| Catalytic Oxidation | Glycerol | Au or Pt catalysts | Varies (often aqueous) | Chemical conversion | jst.go.jp |

| Direct Reaction | Glycerol, Calcium Hydroxide | Bimetallic AuCu/SiO₂ | Aqueous | Direct synthesis of calcium salt | researchgate.net |

| Microwave-Assisted Transesterification | Crude Glycerol | CaO | Low-solvent (DMC/Glycerol) | Rapid reaction (minutes) | rsc.org |

Industrial-Scale Synthesis and Process Optimization

Translating laboratory protocols to an industrial scale requires significant process optimization to ensure economic viability, consistency, and safety. The production of this compound is being developed with scalability in mind, particularly through biotechnological routes.

Research has demonstrated that the microbial production of glyceric acid is a potentially mass-producible process. nih.govnih.gov The key steps—large-scale fermentation in bioreactors, downstream processing via electrodialysis for concentration, and controlled crystallization for purification—are all established industrial unit operations. jst.go.jpresearchgate.net

Process optimization is critical for maximizing yield and minimizing costs. Methodologies like Response Surface Methodology (RSM) are employed to systematically study the effects of multiple variables, such as temperature, reaction time, reactant molar ratios, and catalyst loading, to identify the optimal conditions. nih.gov For instance, in the lipase-catalyzed production of diacylglycerols from glycerol, RSM helped determine that optimal conditions involved a low glycerol ratio, temperatures of 60-65°C, and a 4-5 hour reaction time, which could then be successfully scaled to a 20 kg pilot plant reactor. nih.gov Similarly, optimization of microwave-assisted glycerol carbonate production identified ideal conditions of 65°C for 3 minutes with a 2.5 molar ratio of reactants, achieving a 99.5% yield. rsc.org These principles are directly applicable to optimizing the synthesis of this compound, whether through chemical or biological pathways.

Continuous Flow Synthesis Development

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scalability. While specific research on the continuous flow synthesis of this compound is not extensively documented, analogous processes for related polyhydroxy carboxylic acids and their salts provide a framework for potential development.

Continuous production of carboxylic acids from alcohols using platinum-on-carbon catalysts in flow reactors has been demonstrated, achieving high yields and selectivity. rsc.org For instance, the oxidation of alcohols to carboxylic acids using hydrogen peroxide in a flow system showcases a green and efficient method that could be adapted for the synthesis of glyceric acid from glycerol, a primary precursor. rsc.org The subsequent in-line formation of the calcium salt could be envisioned by introducing a stream of a suitable calcium source, such as calcium hydroxide or calcium carbonate.

Furthermore, the synthesis of glycerol carbonate from glycerol has been successfully demonstrated in a continuous flow process, highlighting the feasibility of handling polyol substrates in flow reactors. durham.ac.uk The development of a dedicated continuous flow process for this compound would likely involve the catalytic oxidation of glycerol to glyceric acid, followed by immediate neutralization to form the calcium salt, potentially in a telescoped or integrated reactor setup.

Catalyst Development for Dihydroxypropanoate Formation

The formation of the dihydroxypropanoate (glycerate) anion from its precursor, glycerol, is a key step that can be optimized through catalyst development. Research has shown that the catalytic activity of calcium derivatives in the esterification of glycerol increases in the series: CaO < Ca(OH)₂ < Ca(C₁₇H₃₃COO)₂ < Ca(C₂H₅O)₂ < Ca(C₄H₉O)₂ < Ca(C₃H₇O₃)₂. bohrium.comfinechem-mirea.rufinechem-mirea.ru This indicates that calcium glyceroxide itself can act as an effective catalyst.

Studies on the esterification of oleic acid with glycerol have demonstrated that calcium glyceroxide can significantly increase the conversion of the carboxylic acid. bohrium.comfinechem-mirea.rursc.org While this is an esterification reaction, it underscores the catalytic potential of the glycerate moiety in transformations involving glycerol. The mechanism is believed to involve the formation of a more reactive calcium-alcoholate species. researchgate.net

For the direct synthesis of glyceric acid from glycerol, various catalysts have been explored. Gold-based catalysts have shown high selectivity for the oxidation of glycerol to glyceric acid under basic conditions. researchgate.net Platinum-based catalysts are also effective. rsc.org The development of heterogeneous catalysts is of particular interest for simplifying product purification.

Derivatization Strategies Utilizing this compound as a Precursor

The presence of both a carboxylate group and two hydroxyl groups makes this compound a valuable building block for the synthesis of more complex molecules. It is known to be a precursor for the synthesis of diacylester derivatives. youtube.com

Esterification and Amidation Pathways

Esterification: The carboxylate group of this compound can undergo esterification to form the corresponding glyceric acid esters. While direct esterification of the calcium salt can be challenging, it can be achieved by first converting the salt to the free acid or by using coupling agents. A more direct approach involves the use of alkyl halides to form esters via an SN2 reaction with the carboxylate.

Calcium-containing compounds, including calcium glyceroxide, have been shown to catalyze esterification reactions. bohrium.comfinechem-mirea.rursc.org In a study on the esterification of glycerol with oleic acid, the use of calcium glyceroxide as a catalyst resulted in an 86% conversion of oleic acid after 10 hours. bohrium.comfinechem-mirea.ru This suggests that the calcium salt of glyceric acid could potentially catalyze its own esterification under certain conditions.

Amidation: The formation of amides from this compound can be achieved through several synthetic routes. Similar to esterification, the carboxylate can be activated, for example, by conversion to an acyl chloride, followed by reaction with an amine. ru.nl

More direct catalytic methods are also being developed. Calcium-catalyzed direct amidation of carboxylic esters has been reported, proceeding with high chemoselectivity for esters over related carboxylic acids and amides. rsc.orgresearchgate.netresearchgate.net This methodology could potentially be adapted for the amidation of glycerate esters derived from the calcium salt. Ball milling of esters with calcium nitride has also been shown to produce primary amides in good yields. nih.gov

| Derivative Type | Reagents and Conditions | Potential Products | Research Focus |

| Esters | Alkyl Halides, Acid Catalysts (for free acid) | Alkyl 2,3-dihydroxypropanoates | Synthesis of biodegradable polymers, plasticizers. |

| Amides | Amine, Coupling Agents (e.g., HBTU, DIC) | N-substituted 2,3-dihydroxypropanamides | Synthesis of pharmaceuticals, biologically active compounds. |

Functionalization at Hydroxyl Positions

The two hydroxyl groups of this compound offer further opportunities for derivatization, allowing for the introduction of a wide range of functional groups. The selective functionalization of diols is a well-studied area of organic synthesis. bohrium.com

Methods for the site-selective transformation of hydroxyl groups in carbohydrate derivatives, which are structurally related polyols, are well-established and include esterification, etherification, silylation, and oxidation. researchgate.net These methods often employ protecting groups or catalyst control to achieve regioselectivity. For instance, organoboron and organotin reagents can be used to form cyclic intermediates that direct functionalization to a specific hydroxyl group. researchgate.net

Catalytic systems have been developed for the site-selective functionalization of cis-1,2-diols, a structural motif present in the glycerate moiety. rsc.org These catalysts can direct acylation or other modifications to either of the hydroxyl groups with high selectivity.

| Functionalization Reaction | Reagents | Potential Products | Key Considerations |

| Acylation | Acyl chlorides, Anhydrides | 2,3-Diacyloxypropanoate salts | Control of regioselectivity (mono- vs. di-acylation). |

| Silylation | Silyl halides (e.g., TBDMSCl) | 2,3-Bis(silyloxy)propanoate salts | Protection of hydroxyl groups for further reactions. |

| Oxidation | Mild oxidizing agents | 2-Hydroxy-3-oxopropanoate or 2,3-dioxopropanoate salts | Selective oxidation to aldehydes or ketones. |

Crystallographic and Solid State Structural Investigations of Calcium 2,3 Dihydroxypropanoate Dihydrate

Single Crystal X-ray Diffraction Analysis of Coordination Environment and Lattice Architecture

Single crystal X-ray diffraction has been the cornerstone in determining the precise atomic arrangement within Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate. These studies have revealed a monoclinic crystal system, belonging to the space group P2₁/c. The unit cell parameters have been determined to be a = 14.40 Å, b = 7.63 Å, c = 10.40 Å, and β = 98.8°. Current time information in JP.

Analysis of Calcium Coordination Geometry and Ligand Conformations

The calcium ion (Ca²⁺) is central to the crystal structure, exhibiting a seven-coordinate geometry. Current time information in JP. It is bonded to oxygen atoms from three distinct glycerate anions and two water molecules. This coordination sphere is best described as a distorted pentagonal bipyramid. The Ca-O bond distances are reported to range from 2.32 to 2.47 Å, indicating strong ionic interactions. Current time information in JP.

A notable feature of the structure is the presence of two independent glycerate anions with differing conformations. Current time information in JP. In one of the conformers, the β-hydroxy oxygen atom adopts a trans-gauche position relative to the α-carboxy carbon and the α-hydroxy oxygen. The other conformer displays a gauche-gauche conformation. Current time information in JP. Two of the glycerate anions act as chelating ligands, binding to the calcium ion through both an α-carboxy oxygen and the α-hydroxy oxygen. The third glycerate anion coordinates to the calcium center via its β-hydroxy oxygen atom. Current time information in JP.

Water Molecule Integration and Structural Influence

The two water molecules in the formula unit are not merely occupying void spaces within the lattice; they are integral to the primary coordination sphere of the calcium ion. Current time information in JP. By directly bonding to the calcium center, these water molecules satisfy its coordination requirements and also participate significantly in the hydrogen-bonding network. Their presence is thus essential for the specific crystalline architecture adopted by the compound.

Powder X-ray Diffraction Studies of Polycrystalline Forms

While detailed single-crystal X-ray diffraction data provides a definitive understanding of the atomic arrangement, powder X-ray diffraction (PXRD) is a valuable technique for the analysis of bulk, polycrystalline samples.

Phase Identification and Purity Assessment

Powder X-ray diffraction is the primary method for confirming the phase identity and assessing the purity of a bulk sample of Calcium 2,3-dihydroxypropanoate dihydrate. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental pattern to a reference pattern, the presence of the correct phase can be verified, and the existence of any crystalline impurities can be detected. No specific powder diffraction file (PDF) number from the International Centre for Diffraction Data (ICDD) was found in the searched resources for this compound.

Lattice Parameter Determination and Refinement

For a known crystal structure, PXRD data can be used to accurately determine and refine the lattice parameters of a polycrystalline sample. Techniques such as Rietveld refinement can be employed to fit the entire experimental diffraction profile to a calculated profile based on the known crystal structure model. This process allows for the precise determination of the unit cell dimensions (a, b, c, and β) for the bulk material, which can be compared to the values obtained from single-crystal analysis to confirm the structural integrity of the polycrystalline form. Specific lattice parameter refinements from powder diffraction data for this compound were not available in the searched literature.

Table of Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.40 Å |

| b | 7.63 Å |

| c | 10.40 Å |

| β | 98.8° |

| Calcium Coordination | 7 |

| Ca-O Bond Distances | 2.32 - 2.47 Å |

Polymorphism and Anhydrous Forms of Calcium 2,3-dihydroxypropanoate

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science, influencing properties such as solubility, stability, and bioavailability. The investigation into the polymorphism of Calcium 2,3-dihydroxypropanoate is not widely reported, but initial crystallographic studies provide a basis for understanding its solid-state structure.

The primary crystalline phase that has been characterized for Calcium 2,3-dihydroxypropanoate is the dihydrate form. A key study by Taga, Ohashi, and Osaki determined the crystal structure of Calcium DL-glycerate dihydrate using the heavy atom method. oup.com They found that the crystal belongs to the monoclinic system with the space group P2₁/c. oup.com The structure is stabilized by a network of Ca-O interactions and hydrogen bonds. oup.com In this structure, the calcium ion is coordinated with three glycerate anions and two water molecules, resulting in a seven-coordinate distorted pentagonal bipyramidal geometry around the calcium ion. oup.com

Table 1: Crystallographic Data for Calcium DL-Glycerate Dihydrate

This interactive table summarizes the crystallographic data for Calcium DL-glycerate dihydrate as reported in the literature.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₀CaO₈·2H₂O | oup.com |

| Crystal System | Monoclinic | oup.com |

| Space Group | P2₁/c | oup.com |

| Unit Cell Dimensions | a = 14.40 Å | oup.com |

| b = 7.63 Å | oup.com | |

| c = 10.40 Å | oup.com | |

| β = 98.8° | oup.com |

Specific research detailing the mechanisms and kinetics of phase transitions for this compound, such as the transition to an anhydrous form or to other potential polymorphs, is not available in the reviewed scientific literature.

In general, for hydrated salts, phase transitions often involve dehydration, where water molecules are removed from the crystal lattice. This process can be studied using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). nih.govnih.gov The kinetics of such transitions, including the activation energy, can be crucial for understanding the stability of the different forms. For example, studies on calcium phosphate (B84403) have determined the activation energies for recrystallization and phase transitions from dihydrate to anhydrous forms. lab-chemicals.com A similar approach could be applied to this compound to understand its transformations. The transition from a hydrated to an anhydrous phase is a common phenomenon observed in many calcium salts of carboxylic acids. researchgate.net

Table 2: Illustrative Kinetic Parameters for a Hypothetical Phase Transition

This table is a template showing the types of data that would be collected in a kinetic study of a phase transition. No experimental data is available for this compound.

| Parameter | Method of Determination | Hypothetical Value |

| Transition Temperature | Differential Scanning Calorimetry (DSC) | N/A |

| Enthalpy of Transition | Differential Scanning Calorimetry (DSC) | N/A |

| Activation Energy (Ea) | Isothermal or non-isothermal kinetics (TGA) | N/A |

| Reaction Order (n) | Model-fitting methods (e.g., Coats-Redfern) | N/A |

Crystal Growth Mechanisms and Habit Modification

The controlled crystallization of a compound is fundamental to obtaining desired particle sizes, shapes, and purity. This is governed by the mechanisms of nucleation and crystal growth.

There is a lack of specific studies on the nucleation and crystal growth of this compound under controlled conditions. However, general principles of crystallization for calcium salts are well-established. Nucleation, the initial formation of a stable crystalline entity from a supersaturated solution, can occur homogeneously within the solution or heterogeneously on a surface. researchgate.net The rate of nucleation is highly dependent on factors such as the level of supersaturation, temperature, pH, and the presence of impurities. rcin.org.pl

For related compounds like calcium carbonate, crystal growth proceeds by the addition of ions or molecules to the surface of the nucleated particles. d-nb.info The growth process can be influenced by controlling the reaction conditions. For instance, in the synthesis of calcium carbonate, parameters such as the initial concentration of reactants and the rate of addition of reagents are carefully controlled to influence the final crystal size and morphology. jst.go.jp It is reasonable to assume that the crystallization of this compound would be similarly sensitive to these parameters.

While no specific studies have been identified regarding the influence of additives on the crystal morphology of this compound, extensive research on other calcium salts, particularly calcium carbonate, provides significant insight into the potential effects.

Theoretical and Computational Studies on Calcium 2,3 Dihydroxypropanoate Dihydrate

Quantum Chemical Calculations (DFT) on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a primary tool for studying the geometry, electronic properties, and vibrational frequencies of molecules and solids.

The 2,3-dihydroxypropanoate (B1229046) anion, also known as the glycerate anion, can adopt various conformations due to the rotation around its C-C bonds. The relative stability of these conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative interactions.

Research using vicinal (1)H–(1)H coupling constants from NMR spectroscopy has shed light on the conformational preferences of the 2,3-dihydroxypropanoic acid and its anion in different solvent environments. nih.gov These studies reveal a strong preference for the gauche conformation between the two hydroxyl groups. This "gauche effect" is a common feature in substituted ethanes like 1,2-ethanediol (B42446) and is believed to arise primarily from stabilizing hyperconjugative σ(C-H) → σ*(C-OH) interactions, which can outweigh steric repulsion and hydrogen bonding effects. nih.gov

In the ionized state (at high pH), the conformational equilibrium of the glycerate anion shows a greater dependence on the solvent's polarity. nih.gov However, the gauche conformation of the hydroxyl groups remains dominant in a variety of solvents, from polar protic (like D2O and methanol-d4) to less polar (like 1,4-dioxane-d8). nih.gov

Table 1: Conformational Preference of the 2,3-dihydroxypropanoate Anion in Various Solvents (Data derived from NMR spectroscopic studies of 2,3-dihydroxypropanoic acid at high pH) nih.gov

| Solvent | % Gauche-hydroxyl Conformer |

| D₂O | 96% |

| 1,4-dioxane-d₈ | 89% |

| methanol-d₄ | 85% |

| ethanol-d₆ | 83% |

This interactive table summarizes the percentage of the gauche-hydroxyl conformer of the 2,3-dihydroxypropanoate anion in different solvents, as determined by NMR spectroscopy. A higher percentage indicates a stronger preference for the gauche conformation.

In a theoretical study of Calcium 2,3-dihydroxypropanoate dihydrate, DFT would be employed to:

Optimize the geometry: Determine the lowest energy arrangement of the calcium ion, two glycerate anions, and two water molecules in the crystal unit cell.

Calculate Mulliken or NBO charges: Assign partial charges to each atom to understand the charge distribution. It would be expected that the calcium atom carries a significant positive charge (approaching +2), while the oxygen atoms of the carboxylate and hydroxyl groups carry negative charges.

Analyze Bond Order: Quantify the covalent/ionic character of the bonds. The interaction between the Ca²⁺ ion and the oxygen atoms of the glycerate and water ligands is expected to be predominantly ionic. nih.gov This is a common feature in calcium salts of organic acids. researchgate.netnih.gov

Table 2: Illustrative Bond Characteristics in a Related Calcium Complex (Calcium Dipicolinate) (This table is illustrative of the type of data obtained from DFT calculations on calcium-organic complexes and does not represent this compound itself.)

| Bond | Bond Type | Typical Bond Order | Ionic/Covalent Character |

| Ca-O (carboxylate) | Coordination | ~0.2 - 0.4 | Predominantly Ionic |

| C=O | Double | ~1.5 - 1.8 | Covalent |

| C-O | Single | ~1.0 - 1.2 | Covalent |

| C-C | Single | ~0.9 - 1.1 | Covalent |

| O-H | Single | ~0.8 - 0.9 | Polar Covalent |

This interactive table illustrates the typical bond orders and characteristics that would be determined from a DFT analysis. The bond order provides a measure of the number of chemical bonds between two atoms.

Molecular Dynamics Simulations of Solid-State and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations can model the solid-state structure of this compound to understand its crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. By defining a simulation box containing multiple unit cells of the crystal, researchers can study:

Coordination Environment: The precise geometry of the oxygen atoms from the glycerate anions and water molecules coordinating the central calcium ion.

Hydrogen Bonding Network: The intricate network of hydrogen bonds involving the hydroxyl groups of the glycerate anions and the crystalline water molecules. This network is crucial for the stability of the hydrated crystal structure.

Lattice Energies: The energy required to separate the crystal into its constituent ions and molecules, providing a measure of the crystal's stability.

Simulations on related systems, such as other hydrated calcium carboxylates, show that the stability of the crystal is highly dependent on the efficient packing of the ions and the extensive hydrogen-bonding network provided by the water of hydration. mdpi.com

In aqueous solution, MD simulations are invaluable for studying the behavior of the dissociated calcium and glycerate ions and their interaction with surrounding water molecules.

Calcium Ion Hydration: Simulations consistently show that the Ca²⁺ ion has a well-defined hydration structure. acs.org The first hydration shell is typically composed of 6 to 8 water molecules arranged in an octahedral or square antiprismatic geometry. acs.orgresearchgate.net The Ca-O bond distance for these first-shell water molecules is consistently reported to be around 2.46 Å. acs.org

Glycerate Ion Hydration: The glycerate anion, with its carboxylate and hydroxyl groups, will form numerous hydrogen bonds with surrounding water molecules. MD simulations can track the residence time of water molecules near these functional groups and characterize the structure and dynamics of their hydration shells.

Ion Pairing: Simulations can also investigate the propensity for ion pairing between the calcium and glycerate ions in solution, providing insights into the formation of contact ion pairs versus solvent-separated ion pairs.

Table 3: Typical Hydration Properties of the Calcium Ion from Molecular Dynamics Simulations acs.org

| Property | Value | Description |

| Coordination Number (1st Shell) | 8 | The average number of water molecules in the immediate vicinity of the Ca²⁺ ion. |

| Mean Ca-O Distance (1st Shell) | 2.46(1) Å | The average distance between the Ca²⁺ ion and the oxygen of the first-shell water molecules. |

| Mean Ca···O Distance (2nd Shell) | 4.58(5) Å | The average distance between the Ca²⁺ ion and the oxygen of the second-shell water molecules. |

This interactive table presents key parameters describing the hydration shell of a calcium ion in aqueous solution, as determined by a combination of experimental techniques and MD simulations.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman)

Computational methods, particularly DFT, can predict various spectroscopic properties of molecules. nih.gov These predictions are vital for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

For this compound, DFT calculations could predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for the ¹³C and ¹H nuclei, their NMR chemical shifts can be predicted. These predictions help in the assignment of complex experimental NMR spectra.

IR and Raman Spectra: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting predicted IR and Raman spectra can be compared directly with experimental data. This comparison helps to assign the observed vibrational bands to specific stretching, bending, and torsional modes of the glycerate anion and water molecules.

Studies on other crystalline solids, such as calcium carbonate, have shown that DFT calculations can reproduce experimental Raman spectra with high accuracy, allowing for the confident assignment of all fundamental vibrational modes. researchgate.netunito.it Although experimental IR spectra for this compound are available, detailed computational studies to assign these spectra are not prevalent in published literature.

Table 4: Illustrative Comparison of Calculated and Experimental Raman Frequencies for Calcite (CaCO₃) (This table is an example from a study on calcite to illustrate the accuracy of DFT in predicting vibrational spectra and does not represent this compound.) unito.it

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Lattice Mode | Eg | 155 | 155 |

| In-plane bend | Eg | 711 | 712 |

| Symmetric stretch | A1g | 1087 | 1087 |

| Asymmetric stretch | Eg | 1429 | 1432 |

This interactive table demonstrates the excellent agreement typically found between Raman vibrational frequencies calculated using DFT and those measured experimentally for a well-defined crystal like calcite.

Computational Modeling of Coordination Environments and Ligand Binding Energetics

Computational modeling serves as a powerful tool to complement experimental data, offering insights into the atomic-level details of molecular structures and interactions. For this compound, while a definitive crystal structure has been experimentally determined, detailed computational studies focusing specifically on its coordination environments and ligand binding energetics are not extensively available in public-domain research literature. However, the methodologies for such investigations are well-established and have been widely applied to other calcium-organic ligand complexes. figshare.comnih.govnih.gov This section outlines the theoretical framework and computational approaches that are employed to study this compound, and presents hypothetical data based on findings for similar calcium hydroxycarboxylate systems.

The primary methods for such theoretical studies are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries, bond energies, and other electronic properties. researchgate.netnanobio.jp MD simulations, on the other hand, use classical mechanics to simulate the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of the system, including conformational changes and solvent effects. nih.govrsc.org

Modeling the Coordination Environment

The starting point for most computational modeling of a crystalline solid is its experimentally determined crystal structure. For this compound, this structure reveals that the calcium ion is typically coordinated by oxygen atoms from both the glycerate ligands and water molecules. figshare.com Computational models are built based on these coordinates to analyze the stability and nature of the coordination sphere.

DFT calculations can be used to optimize the geometry of the calcium coordination complex, minimizing the energy of the system to find the most stable arrangement of atoms. This allows for the precise calculation of bond lengths and angles within the coordination sphere. In such studies, the choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G+(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. nih.govresearchgate.net

A key aspect of the coordination environment is the coordination number of the calcium ion, which in related compounds typically ranges from 6 to 8. figshare.com The analysis of the electron density distribution, often through Natural Bond Orbital (NBO) analysis, can elucidate the nature of the Ca-O bonds, revealing the extent of their ionic versus covalent character.

Illustrative Data on Coordination Geometry

The following table presents hypothetical, yet representative, data for the coordination geometry of this compound, as would be determined from DFT calculations. These values are based on typical findings for similar calcium carboxylate complexes.

| Parameter | Atom 1 | Atom 2 | Hypothetical Value |

| Bond Length | Ca | O (carboxylate) | 2.40 Å |

| Ca | O (hydroxyl) | 2.55 Å | |

| Ca | O (water) | 2.45 Å | |

| Bond Angle | O (carboxylate) | Ca | O (carboxylate) |

| O (water) | Ca | O (water) | |

| O (carboxylate) | Ca | O (hydroxyl) |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from computational modeling based on similar known structures. It is not based on a published computational study of this compound.

Ligand Binding Energetics

A central goal of computational modeling in this context is to quantify the strength of the interaction between the calcium ion and its ligands—the two 2,3-dihydroxypropanoate anions and the two water molecules. The ligand binding energy is a measure of the stability of the complex.

This energy can be calculated using DFT by taking the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated components (the calcium ion, glycerate anions, and water molecules).

Binding Energy = E(complex) - [E(Ca²⁺) + 2 * E(glycerate⁻) + 2 * E(H₂O)]

To account for the influence of the solvent (water), which is crucial for biological and chemical systems, more advanced computational models are often employed. These can include implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models used in MD simulations, where a large number of individual water molecules are included in the simulation box. Free energy calculation methods, such as thermodynamic integration or umbrella sampling, can be used in conjunction with MD simulations to determine the free energy of binding, which includes entropic contributions and is more directly comparable to experimental binding affinities.

Hypothetical Ligand Binding Energetics

| Interaction | Calculated Binding Energy (kJ/mol) |

| Ca²⁺ -- Glycerate⁻ (single ligand) | -350 |

| Ca²⁺ -- H₂O (single ligand) | -150 |

| Total Binding Energy of the Complex | -1000 |

Note: The data in this table is for illustrative purposes only and represents plausible values for ligand binding energetics in a calcium complex of this nature. It is not derived from a specific published study on this compound.

Solution Chemistry and Metal Ligand Interaction Studies of Calcium 2,3 Dihydroxypropanoate Dihydrate

Speciation and Complex Formation in Aqueous Media

The dissolution of Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate in water leads to the dissociation of the salt into calcium ions (Ca²⁺) and 2,3-dihydroxypropanoate (glycerate) anions. These species then engage in a series of equilibria, leading to the formation of various complexes in solution.

Determination of Stability Constants for Calcium-Glycerate Complexes

The stability of the complex formed between a metal ion and a ligand in solution is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a stronger interaction and a more stable complex. scirp.orgresearchgate.net The determination of these constants is often achieved through experimental techniques such as potentiometric titration. scirp.orgyoutube.comiupac.orgasianpubs.org

A study on the chiroptical response of glyceric acid calcium salt solutions suggests a dynamic equilibrium between free glycerate ions and Ca²⁺-glycerate complexes. researchgate.net The proportion of these species is dependent on both the concentration of the salt and the pH of the solution. researchgate.net

Table 1: Thermodynamic Binding Constants for Calcium-Hydroxycarboxylate Complexes at 25°C

| Ligand | Thermodynamic Binding Constant (Kass) |

| L-Lactate | 49 nih.gov |

| D-Gluconate | 88 nih.gov |

| D-Lactobionate | 140 nih.gov |

This table presents data for related hydroxycarboxylate ligands to provide a comparative context for the likely behavior of the glycerate ligand.

pH-Dependent Dissociation and Association Equilibria

The equilibrium between the dissociated ions and the complexed species of Calcium 2,3-dihydroxypropanoate is significantly influenced by the pH of the solution. The 2,3-dihydroxypropanoate anion is the conjugate base of a weak acid, glyceric acid. Therefore, in acidic conditions, the glycerate anion will associate with protons (H⁺) to form the undissociated glyceric acid.

This protonation of the glycerate ligand reduces its availability to form complexes with calcium ions. Consequently, the stability of the calcium-glycerate complex is expected to decrease with decreasing pH. researchgate.net This principle is observed in other calcium-ligand systems, where the formation of the complex is favored at higher pH values where the ligand is in its deprotonated form. researchgate.netnih.gov For example, the binding affinities of arsenazo III with Ca²⁺ increase as the ligand becomes more deprotonated at higher pH. nih.gov Similarly, the monomer-dimer equilibria of certain phospholipase A2 enzymes, which are calcium-dependent, are also affected by pH. dermalogica.co.uk

The pH-dependent behavior can be described by the following equilibria:

Dissociation of the salt: Ca(C₃H₅O₄)₂·2H₂O(s) ⇌ Ca²⁺(aq) + 2C₃H₅O₄⁻(aq) + 2H₂O(l)

Protonation of the glycerate anion: C₃H₅O₄⁻(aq) + H⁺(aq) ⇌ C₃H₆O₄(aq) (Glyceric Acid)

Complex formation: Ca²⁺(aq) + C₃H₅O₄⁻(aq) ⇌ [Ca(C₃H₅O₄)]⁺(aq)

Chelation Effects of the Dihydroxypropanoate Ligand with Calcium Ions

The 2,3-dihydroxypropanoate anion, possessing both a carboxylate group and two hydroxyl groups, has the potential to act as a chelating agent for calcium ions. Chelation involves the formation of multiple bonds between a single ligand and a central metal ion, resulting in a stable, ring-like structure known as a chelate. youtube.com

Multi-dentate Binding Modes and Their Energetics

The glycerate ligand can coordinate with a calcium ion through its carboxylate oxygen atoms and the oxygen atoms of its hydroxyl groups. This ability to bind through multiple sites classifies it as a multi-dentate ligand. The coordination can be monodentate (binding through one atom), bidentate (binding through two atoms), or even tridentate.

Structural studies of metal-glycerol complexes have revealed various coordination modes, including monodentate, bidentate, tridentate, and bridging ligands. nih.gov In the case of calcium, it is known to have a preference for oxygen-containing ligands. usp.org The binding of calcium to carboxylate groups can occur in unidentate or bidentate fashions. usp.org Given the presence of hydroxyl groups in the glycerate ligand, it is highly probable that it forms a chelate with the calcium ion, involving both the carboxylate and at least one of the hydroxyl groups, leading to the formation of a stable five or six-membered ring.

The energetics of this chelation are expected to be favorable. Calorimetric studies on the interaction of Ca²⁺ with EDTA, a powerful chelating agent, have shown that the binding process is exothermic and results in a significant negative Gibbs free energy change, indicating a spontaneous and strong interaction. nih.gov The binding of calcium to other hydroxycarboxylates like lactate (B86563) and gluconate is an endothermic process driven by a positive entropy change. nih.gov The enthalpy change (ΔH°ass) for the formation of a 1:1 complex between calcium and L-lactate is (31 ± 3) kJ·mol⁻¹, and for D-gluconate, it is (34 ± 2) kJ·mol⁻¹. nih.gov It is anticipated that the chelation of calcium by glycerate would also be an entropy-driven process with a similar positive enthalpy change.

Table 2: Thermodynamic Parameters for the Association of Calcium with Hydroxycarboxylates at 25°C

| Ligand | ΔH°ass (kJ·mol⁻¹) | ΔS°ass (J·mol⁻¹·K⁻¹) |

| L-Lactate | 31 ± 3 nih.gov | > 0 nih.gov |

| D-Gluconate | 34 ± 2 nih.gov | > 0 nih.gov |

| D-Lactobionate | 29 ± 3 nih.gov | > 0 nih.gov |

This table provides thermodynamic data for related hydroxycarboxylate ligands, suggesting the likely energetic profile for calcium-glycerate interaction.

Comparative Studies with Other Hydroxycarboxylic Acids

Lactic acid, which has one hydroxyl group, forms a complex with calcium. nih.gov Studies have shown that lactate can chelate calcium ions, affecting their bioavailability. nih.gov Glycolic acid, another simple hydroxycarboxylic acid, and its degradation products have also been studied in the context of their interaction with calcium. nih.govresearchgate.net

Citric acid, a tricarboxylic acid with one hydroxyl group, is a well-known and effective chelator of calcium ions. The stability of the calcium-citrate complex is significant, especially at pH values above 6.5. researchgate.net The additional carboxylate groups in citric acid contribute to its stronger chelating ability compared to monocarboxylic hydroxy acids.

The presence of two hydroxyl groups in the 2,3-dihydroxypropanoate ligand, in addition to the carboxylate group, suggests a potentially stronger chelation effect compared to lactic acid due to the possibility of forming a more stable bidentate or tridentate chelate. The relative positioning of these functional groups is critical for the stability of the resulting chelate ring. While direct comparative studies on the calcium chelating strength of glyceric acid versus other hydroxycarboxylic acids are limited, the general principle is that a greater number of coordinating groups often leads to a more stable complex, a phenomenon known as the chelate effect.

Ionic Conductivity and Transport Phenomena in Solution

The presence of mobile ions, namely Ca²⁺ and 2,3-dihydroxypropanoate⁻, in an aqueous solution of Calcium 2,3-dihydroxypropanoate dihydrate allows the solution to conduct electricity. The ionic conductivity of an electrolyte solution depends on the concentration of the ions, their charge, and their mobility. priyamstudycentre.com

The molar conductivity of a solution is a measure of its current-carrying capacity per mole of electrolyte. For strong electrolytes, the molar conductivity decreases with increasing concentration due to inter-ionic interactions. For weak electrolytes, the molar conductivity increases significantly with dilution as the degree of dissociation increases. youtube.com

Table 3: Limiting Molar Ionic Conductivities at 25°C

| Ion | Limiting Molar Ionic Conductivity (S cm² mol⁻¹) |

| Ca²⁺ | 119.0 |

| Cl⁻ | 76.3 |

| K⁺ | 73.5 |

| Na⁺ | 50.1 |

| Lactate⁻ | ~40 |

This table provides reference values for the ionic conductivities of relevant ions. The value for lactate is an approximation based on available data.

Mechanistic Investigations of Chemical Reactivity and Degradation of Calcium 2,3 Dihydroxypropanoate Dihydrate

Thermal Decomposition Mechanisms and Solid-State Reaction Kinetics

The thermal stability of Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate is limited, with a reported decomposition temperature of approximately 134 °C. tcichemicals.com Comprehensive studies on the specific solid-state reaction kinetics for this compound are not widely published. However, insights can be drawn from the thermal analysis of structurally analogous compounds, such as calcium gluconate monohydrate, which also features a calcium carboxylate structure with hydroxyl groups.

The decomposition of calcium gluconate proceeds in several stages, which may serve as a model for the potential decomposition pathway of calcium glycerate. researchgate.net Initially, the dehydration of the hydrate (B1144303) water molecules occurs. This is followed by the decomposition of the organic glycerate moiety at higher temperatures. This process is expected to be complex, involving a series of bond-breaking and rearrangement reactions, ultimately leading to the formation of calcium carbonate (CaCO₃) as a solid intermediate. researchgate.net At even higher temperatures, the calcium carbonate intermediate undergoes a final decomposition step to yield calcium oxide (CaO) and carbon dioxide (CO₂) gas. researchgate.netrsc.org This final step is well-characterized and known to occur at temperatures ranging from approximately 600 °C to over 800 °C, depending on the conditions. mdpi.comresearchgate.net

The decomposition process can be summarized in the following proposed stages, with temperatures based on the analogy with calcium gluconate decomposition: researchgate.net

| Temperature Range | Proposed Decomposition Stage | Solid Products Identified (by analogy) |

| ~100-200 °C | Dehydration and initial decomposition | Anhydrous Calcium Glycerate |

| ~250-500 °C | Decomposition of the glycerate moiety | Amorphous Carbon, Calcium Carbonate (CaCO₃) |

| > 600 °C | Decomposition of calcium carbonate | Calcium Oxide (CaO) |

Studies on the thermal decomposition of nano-sized calcium carbonate particles have shown that factors such as particle size can influence the decomposition temperature and kinetics, with smaller particles generally decomposing at lower temperatures. nih.gov The kinetics of the decomposition of calcium carbonate itself often follows a phase boundary reaction model, described as a contracting cylinder or sphere mechanism. mdpi.com

Oxidation and Reduction Pathways of the Glycerate Moiety

The glycerate moiety, containing secondary and primary hydroxyl groups as well as a carboxylate group, can undergo both oxidation and reduction reactions.

Oxidation Pathways: The oxidation of the glycerate moiety can proceed through several routes, yielding a variety of value-added chemical products. The oxidation of the closely related compound, glycerol (B35011), often proceeds via glycerate as an intermediate. mdpi.com Further oxidation of glycerate can lead to C-C bond cleavage or further oxidation of the hydroxyl groups. acs.org

Key oxidation products from the glycerate moiety include:

Tartronate (B1221331) and Mesoxalate: Oxidation of the secondary hydroxyl group can lead to the formation of tartronate and subsequently mesoxalate. acs.org

Oxalate: This can be a final product of oxidation pathways involving C-C bond cleavage. acs.org

Glycolate: Formed via C-C bond cleavage between the C1 and C2 carbons of the glycerate backbone. acs.org

Hydroxypyruvate: Oxidation of the secondary hydroxyl group in glycerate can yield hydroxypyruvic acid. mdpi.com

The specific products formed are highly dependent on the catalyst used (e.g., palladium, gold-based catalysts) and the reaction conditions such as temperature and pH. acs.orgnih.gov

Interactive Data Table: Potential Oxidation Products of the Glycerate Moiety

| Precursor | Reaction Type | Oxidation Product | Reference |

|---|---|---|---|

| Glycerate | Hydroxyl Group Oxidation | Tartronate | acs.org |

| Tartronate | Hydroxyl Group Oxidation | Mesoxalate | acs.org |

| Glycerate | C-C Cleavage & Oxidation | Glycolate | acs.org |

| Glycerate | C-C Cleavage & Oxidation | Oxalate | acs.org |

Reduction Pathways: In biological systems, a phosphorylated form of glycerate plays a crucial role in metabolic pathways such as the Calvin cycle. Glycerate 3-phosphate (GP) is reduced to triose phosphate (B84403) (TP). savemyexams.combioninja.com.ausavemyexams.com This reduction is a key step in carbon fixation during photosynthesis. biotopics.co.uk The reaction utilizes ATP for energy and reduced NADP (NADPH) as the reducing agent to convert the carboxylic acid group (in its phosphate-activated form) into an aldehyde. bioninja.com.ausavemyexams.com

While this demonstrates the potential for the reduction of the glycerate structure, the direct chemical reduction of Calcium 2,3-dihydroxypropanoate dihydrate outside of a biological or enzymatic context is not as commonly described. Such a reaction would typically require potent chemical reducing agents to convert the carboxylate group into an aldehyde or alcohol.

Photochemical Stability and Degradation Processes

Specific research detailing the photochemical stability and degradation pathways of this compound under ultraviolet (UV) or solar irradiation is limited in the available scientific literature. The potential for photochemical reactions exists due to the presence of chromophoric groups, namely the carboxylate and hydroxyl functional groups, which can absorb UV radiation.

In the absence of direct data, the stability of related compounds can provide some context. For instance, studies on the photochemical stability of simple calcium salts, such as calcium carbonate (CaCO₃), have been conducted. Research investigating the stability of calcite on the surface of Mars, which is exposed to significant UV radiation, found no experimental evidence of photodecomposition in a simulated Martian atmosphere. nih.gov The study concluded that the maximum loss of bulk calcite due to UV photodecomposition would be minimal, suggesting a high degree of photochemical stability for this inorganic calcium salt. nih.gov

While the organic glycerate moiety in this compound makes it chemically distinct from calcium carbonate, the high stability of the latter suggests that the calcium salt linkage itself is not inherently susceptible to photodegradation. Any photochemical instability would likely originate from the organic part of the molecule. Potential photochemical degradation pathways for organic molecules like glycerate could involve the formation of radicals through the homolytic cleavage of C-H or O-H bonds, leading to subsequent oxidation or rearrangement reactions. However, without specific experimental data, these potential pathways remain speculative. Further research is required to determine the quantum efficiency of degradation and to identify the specific photoproducts that may form upon irradiation of this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of Calcium 2,3 Dihydroxypropanoate Dihydrate

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is fundamental to elucidating the molecular structure and bonding within Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on atomic arrangement, functional groups, and the local chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing atomic-level structural information. For a semi-crystalline solid like Calcium 2,3-dihydroxypropanoate dihydrate, solid-state NMR (ssNMR) is particularly valuable.

Solid-State NMR (ssNMR) is essential for analyzing materials in their solid form, overcoming challenges like low solubility or the desire to study the compound in its native state. High-resolution spectra can be obtained using techniques like Magic Angle Spinning (MAS), which mitigates the spectral line broadening typically seen in solids. nih.gov For this compound, ¹³C and ¹H are the primary nuclei of interest.

¹³C CP/MAS NMR: Cross-Polarization Magic Angle Spinning (CP/MAS) experiments on the ¹³C nucleus can identify the distinct carbon environments within the 2,3-dihydroxypropanoate (glycerate) ligand. The spectrum would be expected to show three separate resonances corresponding to the carboxylate carbon (C1), and the two hydroxyl-bearing carbons (C2 and C3). The chemical shifts of these carbons are sensitive to their local environment, including coordination with the calcium ion and the presence of hydration water. nih.gov

¹H MAS NMR: Proton NMR can distinguish between different hydrogen environments, such as those in the C-H bonds, the hydroxyl (O-H) groups of the glycerate ligand, and the water of hydration molecules. iaea.orgresearchgate.net The presence of distinct signals for water confirms the hydrated nature of the compound.

2D NMR Spectroscopy , while typically performed on solutions, can be adapted for solids or used if the compound is dissolved in a suitable solvent like D₂O. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and carbons, confirming the C-H bonding framework of the glycerate anion and providing unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for the 2,3-dihydroxypropanoate Anion

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached ¹H | Predicted ¹H Chemical Shift (ppm) |

| C1 (-COO⁻) | 175-185 | - | - |

| C2 (-CHOH) | 70-80 | H2 | 3.8-4.2 |

| C3 (-CH₂OH) | 60-70 | H3, H3' | 3.5-3.9 |

| H₂O | - | Water Protons | 4.5-5.0 (in solid-state) |

Note: Predicted values are based on typical shifts for similar functional groups. Actual values may vary based on solvent, concentration, and coordination with calcium.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and are used to identify functional groups and confirm the presence of water of crystallization. irdg.org

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule. Key vibrational modes for this compound include:

O-H Stretching: A broad, strong absorption band typically in the range of 3000-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups of the glycerate ligand and the water of hydration. ucv.ro

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds.

C=O Stretching: A very strong band for the carboxylate group (COO⁻) is expected around 1550-1620 cm⁻¹. The position of this band, compared to that of the free carboxylic acid, provides evidence of ionic salt formation.

C-O Stretching and O-H Bending: The region from 1000-1400 cm⁻¹ contains complex bands corresponding to C-O stretching and O-H bending vibrations. researchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Symmetric COO⁻ Stretching: The symmetric stretch of the carboxylate group typically appears as a strong band in the Raman spectrum around 1400-1450 cm⁻¹.

C-C Backbone Stretching: Vibrations of the carbon skeleton of the glycerate molecule are visible in the 800-1200 cm⁻¹ range.

Water Librations: The presence of crystallization water can sometimes be inferred from low-frequency modes. researchgate.netnih.gov

The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all expected functional groups and the water of hydration. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (Typical) | Assignment | Technique |

| 3000-3600 | Broad, Strong | O-H stretching (glycerate & H₂O) | FT-IR |

| 2850-3000 | Medium | C-H stretching | FT-IR, Raman |

| 1550-1620 | Strong | Asymmetric COO⁻ stretching | FT-IR |

| 1400-1450 | Strong | Symmetric COO⁻ stretching | Raman |

| 1000-1300 | Medium-Strong | C-O stretching | FT-IR, Raman |

| < 900 | Medium-Weak | O-H bending, C-C stretching | FT-IR, Raman |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the glycerate anion and study its interaction with calcium. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile compounds like this calcium salt.

When a solution of this compound is analyzed by ESI-MS in positive ion mode, several calcium-containing species can be expected. The observation of these specific adducts confirms the presence of both calcium and the glycerate ligand. researchgate.net

Expected ions in the mass spectrum include:

[C₃H₅O₄ + Ca]⁺: The glycerate anion complexed with a single calcium cation.

[(C₃H₅O₄)₂Ca + H]⁺: The neutral salt molecule protonated.

[(C₃H₅O₄)₂Ca + Na]⁺: The neutral salt molecule adducted with sodium, which is often present as a trace impurity.

[(C₃H₅O₄)₂Ca + Ca]²⁺: A dimeric complex with a +2 charge. nih.gov

By performing tandem MS (MS/MS), a specific precursor ion can be selected and fragmented. The resulting fragmentation pattern provides structural confirmation. For the [C₃H₅O₄ + Ca]⁺ ion, characteristic losses would include H₂O, CO, and CO₂ molecules, which helps to piece together the structure of the glycerate anion. This analysis also serves as a purity check, as impurities would appear as additional ions in the spectrum.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for assessing purity and for accurately quantifying the amounts of calcium and the glycerate anion.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. researchgate.net To assess the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In a typical RP-HPLC setup, an aqueous solution of the sample is injected into the system.

Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly used. sepachrom.com

Mobile Phase: A polar mobile phase, such as a mixture of water with a small amount of acid (e.g., phosphoric acid or formic acid) and an organic modifier like methanol (B129727) or acetonitrile, is used to elute the components. ub.edu A gradient elution, where the proportion of the organic modifier is increased over time, may be used to ensure the separation of any potential impurities with different polarities.

Detection: Since the glycerate anion lacks a strong UV chromophore, detection can be achieved using a Refractive Index Detector (RID) or a UV detector at a low wavelength (~210 nm).

Purity is determined by analyzing the resulting chromatogram. A pure sample will exhibit a single, sharp major peak corresponding to the glycerate anion. The area of this peak is proportional to its concentration. Any other peaks are considered impurities, and their percentage can be calculated based on their peak areas relative to the main peak.

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. carleton.edu It is the ideal method for accurately determining the concentration of both the calcium cation (Ca²⁺) and the 2,3-dihydroxypropanoate anion in a sample, thereby confirming the compound's stoichiometry. The analysis typically requires two separate runs with different columns and eluents.

Calcium (Ca²⁺) Quantification:

Principle: An aqueous solution of the sample is passed through a cation-exchange column. The Ca²⁺ ions are separated from other cations based on their interaction with the resin. frontiersin.org

Column: A cation-exchange column, such as a Dionex IonPac CS16, is suitable. thermofisher.com

Eluent: An acidic eluent, commonly methanesulfonic acid (MSA), is used to displace the cations from the column.

Detection: After passing through a suppressor (which reduces the background conductivity of the eluent), the separated ions are detected by a conductivity detector. nih.gov The concentration of Ca²⁺ is determined by comparing its peak area to a calibration curve prepared from standards of known concentration.

Glycerate Quantification:

Principle: A separate analysis is performed using an anion-exchange column to separate and quantify the 2,3-dihydroxypropanoate anion.

Column: An anion-exchange column, like a Dionex IonPac AS18, is used. nih.gov

Eluent: A basic eluent, typically a potassium hydroxide (B78521) (KOH) gradient, is employed.

Detection: Similar to cation analysis, detection is achieved via suppressed conductivity. The glycerate concentration is quantified against a calibration curve.

Table 3: Typical Ion Chromatography Conditions

| Parameter | Cation (Ca²⁺) Analysis | Anion (Glycerate) Analysis |

| Column Type | Cation-Exchange (e.g., IonPac CS16) | Anion-Exchange (e.g., IonPac AS18) |

| Eluent | Methanesulfonic Acid (MSA) | Potassium Hydroxide (KOH) Gradient |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Primary Use | Quantification of Calcium Ion | Quantification of Glycerate Anion |

Thermal Analysis Methods (TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques are crucial for determining the physical and chemical properties of materials as a function of temperature. iitk.ac.in TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition, while DSC measures the heat flow associated with thermal transitions, allowing for the characterization of phase changes such as melting and dehydration. iitk.ac.inunca.edu

A study on the thermal decomposition of various calcium carboxylate monohydrates provides a relevant framework for understanding the behavior of this compound. capes.gov.brresearchgate.net In this study, it was observed that hydrated calcium salts of carboxylic acids typically undergo dehydration first, followed by decomposition at higher temperatures. capes.gov.brresearchgate.net The initial mass loss corresponding to the removal of water molecules generally occurs at around 110 °C. capes.gov.brresearchgate.net Following dehydration, the anhydrous salt remains stable until decomposition begins at temperatures ranging from 160 to 315 °C, ultimately forming calcium carbonate as a solid product. capes.gov.brresearchgate.net The thermal stability of these salts was found to decrease as the length of the aliphatic chain increases. capes.gov.brresearchgate.net

For this compound, a similar two-step thermal decomposition process is expected. The first step involves the loss of its two water molecules of hydration. The second stage involves the decomposition of the anhydrous Calcium 2,3-dihydroxypropanoate.

Table 1: Expected Thermal Events for this compound based on Analogous Compounds

| Thermal Event | Approximate Temperature Range (°C) | Technique | Expected Observation |

| Dehydration | ~110 | TGA | Mass loss corresponding to two water molecules. |

| Dehydration | ~110 | DSC | Endothermic peak due to the energy required to remove water molecules. |

| Decomposition | >160 | TGA | Further mass loss as the organic part of the molecule decomposes. |

| Decomposition | >160 | DSC | Exothermic or endothermic peaks corresponding to the decomposition reactions. |

Note: The exact temperatures and enthalpy changes would need to be determined experimentally for this compound.

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques are indispensable for visualizing the surface morphology and internal structure of materials at high resolution. nih.gov Scanning Electron Microscopy (SEM) provides detailed images of the surface topography, while Transmission Electron Microscopy (TEM) allows for the characterization of the internal structure and nanoscale features of a material. nih.gov